molecular formula C15H19N5O3S B2761469 1,2-dimethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide CAS No. 2034559-23-2

1,2-dimethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide

Cat. No.: B2761469
CAS No.: 2034559-23-2
M. Wt: 349.41
InChI Key: QAMOCDURFBYORY-UHFFFAOYSA-N
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Description

1,2-Dimethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide is a multifaceted compound that offers diverse applications across various scientific fields. Its unique structure incorporates a fusion of imidazole and pyrrolopyridine rings, endowing it with a distinctive set of chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dimethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide typically involves the following key steps:

  • Formation of the imidazole ring: : Starting with imidazole derivatives, various methylation reactions are carried out under basic conditions.

  • Construction of the pyrrolopyridine moiety: : This involves complex multi-step reactions, including cyclization processes.

  • Linking of sulfonamide group: : Finally, sulfonyl chloride reagents are introduced under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, optimization of these steps includes the use of continuous flow reactors to maintain consistent reaction conditions, enhancing both scalability and efficiency. Key considerations include controlling the temperature, pressure, and reagent concentration to maximize product yield.

Chemical Reactions Analysis

Types of Reactions

1,2-dimethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide undergoes a variety of reactions including:

  • Oxidation: : Typically with agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Utilizing reagents such as lithium aluminum hydride.

  • Substitution: : Halide displacement or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate in acidic medium.

  • Reducing agents: : Sodium borohydride in ethanol.

  • Substitution conditions: : Alkali metal halides in dimethylformamide.

Major Products Formed

  • Oxidation: : Carboxylic acid derivatives.

  • Reduction: : Alcohol and amine derivatives.

  • Substitution: : Halogenated derivatives, depending on the halide used.

Scientific Research Applications

This compound plays a significant role in:

  • Chemistry: : As a catalyst in organic reactions.

  • Biology: : Modulating biological pathways and acting as a probe for enzyme activity.

  • Medicine: : Investigated for its potential in treating diseases like cancer due to its cytotoxic properties.

  • Industry: : Utilized in the synthesis of dyes and pigments.

Mechanism of Action

1,2-dimethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide works by:

  • Targeting specific enzymes: : Inhibiting or activating enzyme pathways.

  • Binding to receptors: : Interacting with cell surface receptors to trigger intracellular responses.

  • Disrupting DNA replication: : Binding to DNA and interfering with replication processes, particularly in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-dimethyl-1H-imidazole-4-sulfonamide: : Lacks the pyrrolopyridine moiety, less potent in biological applications.

  • N-(2-ethyl-1H-imidazol-4-yl)-1H-pyrrolo[2,3-c]pyridine-7-amine: : Similar structure but lacks sulfonamide group, different mechanism of action.

Uniqueness

What sets 1,2-dimethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide apart is its combined structural motifs of imidazole, pyrrolopyridine, and sulfonamide groups, providing a versatile framework for multiple applications and unique biological activities.

Properties

IUPAC Name

1,2-dimethyl-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]imidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3S/c1-11-17-13(10-19(11)3)24(22,23)16-6-9-20-8-5-12-4-7-18(2)14(12)15(20)21/h4-5,7-8,10,16H,6,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMOCDURFBYORY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)NCCN2C=CC3=C(C2=O)N(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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